![molecular formula C19H22ClN3O B11613845 1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11613845.png)
1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-3-[2-(2-CHLOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-3-[2-(2-CHLOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the butyl and chlorophenoxyethyl groups. One common method involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 1-butyl-2,3-dihydro-1H-benzodiazole-2-imine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-3-[2-(2-CHLOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BUTYL-3-[2-(2-CHLOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-BUTYL-3-[2-(2-FLUOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE
- 1-BUTYL-3-[2-(2-BROMOPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE
Uniqueness
1-BUTYL-3-[2-(2-CHLOROPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to the presence of the chlorophenoxyethyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-butyl-3-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C19H22ClN3O/c1-2-3-12-22-16-9-5-6-10-17(16)23(19(22)21)13-14-24-18-11-7-4-8-15(18)20/h4-11,21H,2-3,12-14H2,1H3 |
InChI Key |
UCJOBFQCNKCBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.